Trimethylolpropane triisostearate

Description

Properties

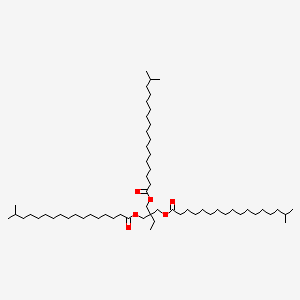

IUPAC Name |

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJGFHYCZPZJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071645 | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68541-50-4 | |

| Record name | 2-Ethyl-2-(((oxoisooctadecyl)oxy)methyl)-1,3-propanediyl isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32A6D7C6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Green Synthesis of Trimethylolpropane Triisostearate: Principles, Protocols, and Performance

Executive Summary

Trimethylolpropane Triisostearate (TMPTIS) is a highly valued triester, prized in the cosmetics and lubricants industries for its unique sensory properties, excellent emollience, and high stability.[1][2] Traditionally, its synthesis has relied on conventional chemical esterification, a process often characterized by high energy consumption, the use of harsh acid catalysts, and the generation of unwanted byproducts, posing environmental and purification challenges. This guide provides an in-depth exploration of green synthesis alternatives, focusing on enzymatic catalysis as a superior method that aligns with the principles of sustainable chemistry.[3][4][5] We will dissect the causality behind experimental choices, present self-validating protocols for lipase-catalyzed synthesis, and offer a comparative analysis against traditional methods, providing researchers and development professionals with a robust framework for producing high-purity TMPTIS efficiently and sustainably.

The Imperative for Green Chemistry in Ester Synthesis

The philosophy of green chemistry is not about eliminating chemistry but rather about innovating processes to be more efficient, safer, and environmentally benign.[3][4][6] For a cosmetic ingredient like TMPTIS, this is paramount. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, provide the guiding framework for modern synthesis.[3][7]

Traditional synthesis of TMPTIS often involves reacting Trimethylolpropane (TMP) with isostearic acid at high temperatures (150-180°C) using strong acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA).[8][9] While effective, this approach suffers from several drawbacks:

-

High Energy Input: Elevated reaction temperatures translate to significant energy costs.

-

Harsh Catalysts: Strong acids are corrosive, hazardous, and require neutralization, which creates waste salts and complicates purification.

-

Byproduct Formation: High temperatures can lead to side reactions and color formation, resulting in lower purity and the need for extensive refining.

-

Environmental Burden: The combination of energy use, hazardous materials, and waste generation runs counter to modern sustainability goals.[6][7]

Enzymatic synthesis emerges as a powerful alternative that directly addresses these limitations, offering a pathway to a cleaner, more specific, and energy-efficient process.[10][11]

The Core of Green Synthesis: Lipase-Catalyzed Esterification

Biocatalysis, particularly the use of lipases, represents a paradigm shift in ester production.[12][13] Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats (triglycerides). However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to powerfully synthesize esters.[13]

The Causality of Choosing Lipases:

-

High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity. This precision drastically reduces the formation of byproducts, leading to a purer final product and simplifying downstream processing.[14][15]

-

Mild Reaction Conditions: Enzymatic reactions proceed efficiently at much lower temperatures (typically 40-80°C) compared to chemical catalysis.[10][16] This significantly lowers energy consumption and preserves the integrity of thermally sensitive molecules.

-

Environmental Benignity: As biological macromolecules, lipases are biodegradable. The processes they catalyze avoid the need for hazardous acids or metal catalysts, making the entire lifecycle greener.[11]

The Catalytic Mechanism

The lipase-catalyzed esterification follows a two-step "ping-pong" mechanism. First, the hydroxyl group of a serine residue in the enzyme's active site attacks the carboxylic acid (isostearic acid), forming an acyl-enzyme intermediate and releasing a water molecule.[17] Subsequently, an alcohol (a hydroxyl group from TMP) attacks this intermediate, forming the ester bond and regenerating the free enzyme for the next catalytic cycle.

The Critical Role of Immobilization

While free enzymes are effective, their use at an industrial scale is often hindered by high costs and difficulties in separating them from the reaction mixture. Enzyme immobilization is the solution. By physically confining the lipase to a solid support (like a polymer resin or porous silica), we gain several profound advantages:

-

Facilitated Recovery and Reusability: The immobilized enzyme can be easily separated from the liquid product by simple filtration, allowing it to be reused for multiple reaction batches, which dramatically reduces catalyst cost.[14][18]

-

Enhanced Stability: Immobilization often enhances the enzyme's stability against changes in temperature and pH, leading to a longer operational life.[14][19]

-

Process Simplification: It enables the use of continuous flow reactors and simplifies product purification.[17][18]

Novozym® 435, an immobilized lipase B from Candida antarctica, is a widely cited and highly effective biocatalyst for ester synthesis due to its high activity and stability, making it an excellent choice for TMPTIS production.[20][21]

Experimental Protocol: Solvent-Free Enzymatic Synthesis of TMPTIS

This protocol describes a self-validating system for the synthesis of TMPTIS using an immobilized lipase in a solvent-free environment. The primary control parameter for validation is the acid value of the reaction mixture, which directly measures the consumption of the isostearic acid.

Materials:

-

Trimethylolpropane (TMP), high purity

-

Isostearic Acid (ensure low moisture content)

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

-

Titration reagents for acid value determination (e.g., potassium hydroxide, phenolphthalein)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Vacuum pump and vacuum trap

-

Heating mantle or circulating oil bath

-

Filtration setup for enzyme recovery

Methodology:

-

Reactant Charging:

-

Charge the reactor with Trimethylolpropane and Isostearic Acid. A molar ratio of 1:3.3 (TMP:Isostearic Acid) is recommended. The slight excess of fatty acid helps drive the reaction equilibrium towards the product.

-

-

Initial Analysis:

-

Take an initial sample of the mixture and determine its acid value. This will serve as the baseline (t=0) for monitoring the reaction progress.

-

-

Enzyme Addition:

-

Add the immobilized lipase catalyst. A typical loading is 5% by weight of the total reactants.[20]

-

-

Reaction Execution:

-

Begin vigorous stirring (e.g., 200-300 RPM) to ensure the enzyme is well-suspended.

-

Heat the mixture to the target temperature, typically 70°C. This temperature provides a good balance between reaction rate and enzyme stability.

-

Apply a vacuum (e.g., 0.1-1.0 mbar) to the reactor headspace.[20] This is a critical step. The removal of water, a byproduct of the esterification, is essential to shift the reaction equilibrium towards near-complete conversion.

-

-

In-Process Monitoring (Self-Validation):

-

Periodically (e.g., every 2-4 hours), take small samples from the reactor and measure the acid value.

-

The reaction is considered complete when the acid value stabilizes at a low level, indicating that over 95-98% of the isostearic acid has been converted. A typical reaction time under these conditions is 8-24 hours.[20]

-

-

Product Recovery and Purification:

-

Once the reaction is complete, cool the mixture and break the vacuum.

-

Separate the immobilized enzyme by simple filtration or decantation. The recovered enzyme can be washed (e.g., with a non-polar solvent like hexane) and reused in subsequent batches.[22]

-

The resulting crude TMPTIS may be used directly or further purified to remove the slight excess of unreacted isostearic acid, typically via neutralization and washing or vacuum distillation.

-

Visual Workflow for Enzymatic Synthesis

Caption: Workflow for the solvent-free enzymatic synthesis of TMPTIS.

Optimization and Comparative Analysis

Optimizing the enzymatic process involves balancing several interconnected parameters to achieve the highest yield in the shortest time.

Table 1: Key Parameters for Optimization of Enzymatic Synthesis

| Parameter | Typical Range | Rationale & Impact on TMPTIS Synthesis |

| Temperature | 60 - 80°C | Increases reaction rate. Temperatures >80°C may risk thermal deactivation of the lipase.[16] |

| Enzyme Load | 2 - 10% (w/w) | Higher concentration increases reaction rate but also cost. 5% is often a cost-effective starting point.[20] |

| Molar Ratio | 1:3.1 - 1:3.9 (TMP:Acid) | A slight excess of isostearic acid drives the reaction to completion. A large excess increases purification burden.[20] |

| Vacuum Level | 0.1 - 10 mbar | Crucial for removing water byproduct to overcome equilibrium limitations. A lower pressure enhances water removal.[20] |

Comparative Overview: Green vs. Traditional Synthesis

The advantages of the enzymatic route become clear when directly compared to traditional chemical synthesis.

Table 2: Comparison of Synthesis Methods for TMPTIS

| Feature | Traditional Chemical Synthesis | Green Enzymatic Synthesis |

| Catalyst | Sulfuric Acid, p-TSA[8][9] | Immobilized Lipase (e.g., Novozym 435)[20] |

| Temperature | High (150 - 180°C) | Mild (60 - 70°C) |

| Byproducts | Color bodies, side-reaction products | Minimal, primarily water |

| Product Purity | Lower, requires extensive purification | High, requires minimal purification |

| Catalyst Removal | Neutralization (creates waste) | Simple filtration (catalyst is reused) |

| Energy Use | High | Low |

| Environmental Impact | Moderate to High | Low |

Reaction Scheme Visualization

Caption: Lipase-catalyzed esterification of TMP with isostearic acid.

Conclusion and Future Outlook

The green synthesis of this compound via enzymatic catalysis is not merely a theoretical exercise; it is a practical, efficient, and sustainable manufacturing strategy. By leveraging the specificity of immobilized lipases, producers can achieve high-purity TMPTIS under mild, energy-saving conditions while minimizing waste and eliminating hazardous chemicals. This approach yields a product ideal for high-value applications in cosmetics and specialty lubricants, where purity and quality are non-negotiable.

The future of green ester synthesis is bright. Ongoing research into enzyme engineering promises to deliver even more robust and active biocatalysts.[11] Furthermore, integrating the use of renewable feedstocks—such as producing the TMP building block itself from bio-based sources—will further enhance the sustainability profile of TMPTIS, moving the industry closer to a truly circular and environmentally harmonious production model.[23][24]

References

-

Title: Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives Source: MDPI URL: [Link]

-

Title: Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Green Chemistry - the Cosmetic, Toiletry and Perfumery Association Source: CTPA URL: [Link]

-

Title: A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE Source: Catalysis in Green Chemistry and Engineering URL: [Link]

-

Title: Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives Source: ACS Publications URL: [Link]

-

Title: Enzymatic synthesis of esters using an immobilized lipase Source: PubMed URL: [Link]

-

Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: MDPI URL: [Link]

-

Title: The 'green' ingredients to use for beauty products with principles Source: Cosmetics Business URL: [Link]

-

Title: Green Chemistry in Cosmetics Source: Cosmetic Scientist - London Beauty Chemist and Formulators URL: [Link]

-

Title: Green Chemistry Principles in the Cosmetic Formulation Source: Filo URL: [Link]

-

Title: Lipases: particularly effective biocatalysts for cosmetic active ingredients Source: OCL Journal URL: [Link]

-

Title: Lipase catalyzed ester synthesis for food processing industries Source: SciELO URL: [Link]

-

Title: Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil Source: Semantic Scholar URL: [Link]

-

Title: Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances Source: PMC - National Institutes of Health URL: [Link]

-

Title: Industrial use of lipases to produce fatty acid esters Source: ResearchGate URL: [Link]

-

Title: Enzymatic synthesis of biolubricants from by-product of soybean oil processing catalyzed by different biocatalysts of Candida rugosa lipase Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Sustainable Synthesis of Trimethylolpropane, a Biobased Polyol from Renewable Resources by an Integrated Process of Biotechnology and Chemical Reactions Source: ACS Omega URL: [Link]

-

Title: Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review Source: Frontiers in Energy Research URL: [Link]

-

Title: Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

-

Title: Synthesis of Bio-Lubricant Trimethylolpropane Trioleate and Its Lubricant Base Oil Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock Source: ResearchGate URL: [Link]

-

Title: Optimization of a two-step process comprising lipase catalysis and thermal cyclization improves the efficiency of synthesis of six-membered cyclic carbonate from trimethylolpropane and dimethylcarbonate Source: PubMed URL: [Link]

-

Title: this compound Source: The Good Scents Company URL: [Link]

-

Title: Lipase-Mediated Syntheses of Trimethylolpropane-Based Biolubricant and Cyclic Carbonate Source: Semantic Scholar URL: [Link]

-

Title: this compound Source: PubChem - National Institutes of Health URL: [Link]

Sources

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound, 68541-50-4 [thegoodscentscompany.com]

- 3. ctpa.org.uk [ctpa.org.uk]

- 4. phoenix-chem.com [phoenix-chem.com]

- 5. The 'green' ingredients to use for beauty products with principles [cosmeticsbusiness.com]

- 6. Green Chemistry in Cosmetics | Cosmetic Scientist - London Beauty Chemist and Formulators [cosmeticscientist.com]

- 7. Green Chemistry Principles in the Cosmetic Formulation Green chemistry s.. [askfilo.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. [PDF] Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil | Semantic Scholar [semanticscholar.org]

- 10. ocl-journal.org [ocl-journal.org]

- 11. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dl.begellhouse.com [dl.begellhouse.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Optimization of a two-step process comprising lipase catalysis and thermal cyclization improves the efficiency of synthesis of six-membered cyclic carbonate from trimethylolpropane and dimethylcarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Lipase-Mediated Syntheses of Trimethylolpropane-Based Biolubricant and Cyclic Carbonate | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

Physicochemical Characterization of Trimethylolpropane Triisostearate (TMPTIS)

An In-depth Technical Guide:

Introduction: Understanding the Molecular Workhorse

Trimethylolpropane Triisostearate (TMPTIS) is a synthetic triester, formed through the esterification of trimethylolpropane with isostearic acid.[1][2] With the chemical formula C60H116O6, this large, branched-chain molecule is a viscous, oily liquid characterized by low volatility and excellent thermal stability.[1][3] Its unique molecular architecture confers a desirable combination of properties, making it a highly versatile ingredient. In the pharmaceutical and cosmetic sciences, TMPTIS is prized as a superior emollient, solubilizer, and sensory modifier in topical formulations, including skin creams and lip products.[4][5] Furthermore, its favorable viscosity and stability have led to its investigation as a carrier in topical drug delivery systems and as a high-performance, biodegradable lubricant.[1][3]

A thorough and precise physicochemical characterization is paramount for any researcher, formulator, or scientist working with TMPTIS. This guide provides a comprehensive framework for this analysis, moving beyond a simple listing of properties to explain the causality behind experimental choices and to provide actionable, field-proven protocols.

Section 1: Fundamental Physicochemical Properties

Before delving into complex analytical procedures, a baseline understanding of the fundamental properties of TMPTIS is essential. These constants are the first point of reference for identity, purity, and handling.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate | [3] |

| CAS Number | 68541-50-4 | [5] |

| Molecular Formula | C60H116O6 | [1][3][6][7] |

| Molecular Weight | ~933.6 g/mol | [3][6][8] |

| Physical Form | Viscous, oily liquid at ambient temperatures. | [1][3] |

| Boiling Point (est.) | 846-847 °C @ 760 mm Hg | [8] |

| Flash Point (est.) | ~308 °C (TCC) | [8] |

The high molecular weight and branched aliphatic structure are directly responsible for its low volatility, high viscosity, and occlusive, emollient feel on the skin, which are critical performance attributes in its applications.

Section 2: The Analytical Characterization Workflow

A comprehensive characterization of TMPTIS is not a single experiment but a matrix of orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a complete, verifiable profile of the material's identity, purity, and performance characteristics. The following workflow illustrates the logical relationship between these analytical pillars.

Caption: A workflow diagram illustrating the core pillars of TMPTIS characterization.

Section 3: Structural Elucidation and Verification

Confirming the molecular structure is the foundational step of characterization. It validates that the material is indeed TMPTIS and provides a fingerprint for future batch-to-batch comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful and indispensable tool for the definitive structural elucidation of TMPTIS.[9] It provides unambiguous information about the molecular backbone and the connectivity of the isostearate chains. Both ¹H and ¹³C NMR are required for a complete picture.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 10-20 mg of the TMPTIS sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Interpretation of Expected Results:

-

¹H NMR: The spectrum can be divided into distinct regions.[9]

-

¹³C NMR: This complements the proton data by mapping the carbon skeleton.

-

δ ~170-175 ppm: The carbonyl carbons of the three ester groups will be clearly visible in this downfield region.[9]

-

Aliphatic Region: A series of peaks corresponding to the various methylene and methyl carbons of the isostearate chains and the trimethylolpropane core.

-

-

Advanced Techniques: For unambiguous confirmation, 2D NMR experiments like HMBC can be used to show correlations between protons and carbons, confirming the ester linkages between the isostearate groups and the central backbone.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides rapid and definitive confirmation of the presence of key functional groups. For TMPTIS, its primary utility is the verification of the ester carbonyl group, which is its defining chemical feature.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Apply a single drop of the neat TMPTIS liquid directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks.

Interpretation of Expected Results:

-

~1740 cm⁻¹: A very intense and sharp absorption peak, which is the characteristic stretching vibration of the ester carbonyl (C=O) groups.[9] Its presence is a primary indicator of successful esterification.

-

2850-2960 cm⁻¹: A series of strong bands attributed to the symmetric and asymmetric C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.[9]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound, providing a final piece of evidence for its identity.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of TMPTIS in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Adducts such as [M+H]⁺ or [M+Na]⁺ are typically observed.

-

Analysis: Determine the mass of the parent ion and compare it to the theoretical calculated mass of TMPTIS (933.6 g/mol ).

Section 4: Thermal and Rheological Properties

These properties are critical for understanding how TMPTIS will behave under various processing and end-use conditions, particularly for lubricant or high-temperature cosmetic applications.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is essential for determining the thermal stability of a material by measuring its mass loss as a function of temperature.[9] This data defines the upper temperature limit at which TMPTIS can be used before significant thermal decomposition begins.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the TMPTIS sample (5-10 mg) into a TGA pan (typically alumina or platinum).

-

Instrumentation: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve, often by the intersection of tangents or at 5% weight loss. Research on similar trimethylolpropane esters indicates decomposition onsets ranging from 177°C to over 300°C.[1][9]

Rheological Analysis

Expertise & Rationale: The flow behavior (rheology) of TMPTIS is a critical performance parameter. Its viscosity dictates the spreadability in cosmetics and the film-forming ability in lubricants.[1]

Experimental Protocol (Rotational Viscometer):

-

Instrumentation: Use a calibrated rotational viscometer or rheometer with a suitable geometry (e.g., cone-and-plate or parallel plate).

-

Temperature Control: Ensure the sample stage is set to the desired measurement temperature (e.g., 25 °C) and allow the sample to equilibrate.

-

Measurement: Apply a controlled shear rate (or shear stress) and measure the resulting stress (or rate). Perform a sweep across a range of shear rates to understand if the material is Newtonian (viscosity is constant) or shear-thinning.

-

Data Analysis: Plot viscosity as a function of shear rate. For many applications, the viscosity at a specific shear rate and temperature is reported.

Section 5: Purity and Quality Control Assays

These assays ensure the quality, consistency, and safety of the material by quantifying the main component and detecting potential impurities.

Chromatographic Analysis (HPLC/GC)

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating TMPTIS from unreacted starting materials (isostearic acid, trimethylolpropane) or side-products, allowing for purity assessment.[10]

Experimental Protocol (Representative HPLC Method):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which for a non-polar analyte like TMPTIS might involve a reverse-phase system with solvents like methanol, acetonitrile, and water.[10]

-

Sample Preparation: Accurately prepare a solution of TMPTIS in a suitable solvent (e.g., methanol) at a known concentration.

-

Instrumentation: Use an HPLC system equipped with a C18 column and a suitable detector (e.g., UV at a low wavelength or an Evaporative Light Scattering Detector, ELSD).

-

Analysis: Inject the sample and run a gradient or isocratic method to separate the components. The purity is typically calculated based on the relative peak area of TMPTIS compared to the total area of all peaks.

Karl Fischer Titration

Expertise & Rationale: The presence of water can promote hydrolysis of the ester linkages over time, impacting the stability and performance of TMPTIS. Karl Fischer titration is the gold standard for the precise and accurate determination of water content.[10]

Experimental Protocol (Volumetric or Coulometric):

-

Instrument Preparation: Standardize the Karl Fischer titrator with a known water standard.

-

Sample Introduction: Accurately weigh and inject a known amount of the TMPTIS sample directly into the titration cell.

-

Titration: The instrument automatically titrates the sample until all water has reacted.

-

Calculation: The instrument software calculates the water content, typically expressed in parts per million (ppm) or as a percentage.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides critical insights for researchers, scientists, and drug development professionals. By systematically applying the analytical workflow detailed in this guide—from structural verification by NMR and FTIR to thermal stability by TGA and purity by chromatography—one can build a comprehensive and reliable data package. This robust characterization ensures the identity, quality, and consistency of TMPTIS, enabling its confident and effective use in advanced cosmetic, pharmaceutical, and industrial applications.

References

- 1. Buy this compound | 68541-50-4 [smolecule.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | C60H116O6 | CID 110529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound (with Product List) [incidecoder.com]

- 6. scent.vn [scent.vn]

- 7. PubChemLite - this compound (C60H116O6) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 68541-50-4 [thegoodscentscompany.com]

- 9. This compound Supplier|CAS 68541-50-4 [benchchem.com]

- 10. CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Trimethylolpropane Triisostearate in Cosmetic Solvents

Abstract

Trimethylolpropane Triisostearate (TMPTIS) is a high-performance emollient and sensory modifier integral to modern cosmetic science. Its unique molecular structure imparts desirable properties such as a cushioned feel, non-tacky finish, and excellent spreadability. However, realizing the full potential of this versatile triester hinges on a thorough understanding of its solubility and miscibility within the complex solvent systems that form the basis of cosmetic formulations. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility profile of TMPTIS, the underlying physicochemical principles, a standardized protocol for solubility determination, and practical insights into its application.

Introduction to this compound

This compound (CAS No: 68541-50-4) is the triester formed from the reaction of trimethylolpropane with three molecules of isostearic acid.[1] Isostearic acid is a branched-chain C18 fatty acid, which prevents the resulting ester from being a solid wax at room temperature, unlike its linear stearic acid counterpart. This structural nuance is fundamental to its behavior and function in cosmetic products.

Functionally, TMPTIS is classified as a skin-conditioning agent and emollient.[1] It forms an occlusive but non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[2] Its significant molecular weight and branched structure contribute to a rich, substantive feel during application, followed by a light, glossy finish, making it highly valuable in color cosmetics like lipsticks and foundations, as well as in advanced skincare emulsions.[3][4] Understanding its solubility is paramount for ensuring formulation stability, optimizing sensory characteristics, and effectively delivering active ingredients.

Molecular Profile and Physicochemical Properties

The solubility of a substance is dictated by its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" is the cornerstone of this analysis.

-

Molecular Formula: C₆₀H₁₁₆O₆[5]

-

Molecular Weight: Approximately 933.6 g/mol [5]

-

Structure: TMPTIS possesses a compact, neopentyl-like core (from trimethylolpropane) from which three long, branched isostearate chains extend. This creates a large, sterically hindered, and distinctly non-polar molecule.

-

Polarity: The molecule is dominated by long hydrocarbon chains, making it highly lipophilic and hydrophobic. The ester linkages introduce minimal polarity in the context of the overall molecular size. The estimated XLogP3-AA value, a measure of lipophilicity, is approximately 25.3, indicating a strong preference for non-polar environments.[6]

-

Physical Form: It is a viscous, oily liquid at ambient temperature.[5]

The branched nature of the isostearate chains disrupts the intermolecular packing that would otherwise lead to solidification, ensuring it remains a liquid and readily incorporated into the oil phases of formulations.

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Practical Implications for Cosmetic Formulation

The solubility profile of TMPTIS directly informs its use and provides solutions to common formulation challenges:

-

Anhydrous Systems: Its high miscibility with esters, hydrocarbons, and silicones makes it a primary emollient in water-free products like lipsticks, lip oils, body balms, and makeup sticks. It enhances pigment dispersion and provides a cushioned, glossy application without feeling greasy. [4]* Emulsions (Creams & Lotions): As a key component of the oil phase, TMPTIS contributes to the texture, stability, and emollience of creams and lotions. Its ability to dissolve other non-polar ingredients, such as UV filters or oil-soluble vitamins, makes it a valuable solubilizer, preventing crystallization and ensuring homogeneity.

-

Silicone-Based Formulations: The good solubility of TMPTIS in silicones allows for the creation of sophisticated oil phases that deliver the slip and volatility of silicones with the rich feel and occlusivity of an ester. This is particularly useful in long-wear foundations and primers. [3]

Conclusion

This compound is a highly lipophilic, non-polar triester with a predictable and advantageous solubility profile. It is essentially insoluble in water but shows excellent miscibility with a wide array of non-polar cosmetic solvents, including esters, hydrocarbons, and silicones. This versatile solubility allows it to be seamlessly integrated into diverse formulation types, from simple anhydrous blends to complex emulsions. By understanding the physicochemical principles that govern its solubility and employing robust experimental methods for its characterization, formulation scientists can leverage TMPTIS to create stable, efficacious, and aesthetically superior cosmetic products.

References

-

Cosmetic Ingredients Guide. (2024, March 29). This compound. Source: [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

- Google Patents. (1991). EP0437216A2 - Silicone-dissolving and solubilizing agents.

-

European Patent Office. (1991, July 17). Silicone-dissolving and solubilizing agents - EP 0437216 A2. Source: [Link]

-

Magnakron. (n.d.). Trimethylolpropane. Retrieved December 31, 2025, from [Link]

- Google Patents. (2010). US20100322877A1 - Silicone elastomers in cosmetic esters.

-

Scent.vn. (n.d.). This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance. Retrieved December 31, 2025, from [Link]

-

Gelest, Inc. (n.d.). SILICONE FLUIDS Property Profile Guide. Source: [Link]

-

Aozun Yazhou Chemical. (n.d.). Trimethylolpropane MSDS. Source: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110529, this compound. Retrieved December 31, 2025, from [Link].

-

Environmental Working Group. (n.d.). EWG Skin Deep® | What is this compound. Retrieved December 31, 2025, from [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved December 31, 2025, from [Link]

-

INCIDecoder. (n.d.). This compound (with Product List). Retrieved December 31, 2025, from [Link]

-

SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. Retrieved December 31, 2025, from [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound, 68541-50-4 [thegoodscentscompany.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound Supplier|CAS 68541-50-4 [benchchem.com]

- 5. This compound | C60H116O6 | CID 110529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

An In-depth Technical Guide to the Thermal and Oxidative Stability of Trimethylolpropane Triisostearate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trimethylolpropane triisostearate (TMPTIS) is a synthetic neopentyl polyol ester increasingly favored in specialized applications, including pharmaceuticals and high-performance lubricants, owing to its excellent thermal and oxidative stability. This guide provides a comprehensive technical overview of the factors governing its stability, the mechanisms of its degradation under thermal and oxidative stress, and the analytical methodologies for its characterization. By synthesizing data from analogous ester systems and established principles of organic chemistry, this document serves as an authoritative resource for professionals requiring a deep understanding of TMPTIS performance under demanding conditions.

Introduction: The Molecular Architecture of Stability

This compound (CAS 68541-50-4) is a triester synthesized from the reaction of trimethylolpropane, a neopentyl polyol, with isostearic acid, a saturated and branched-chain fatty acid.[1][2] This specific molecular structure is the cornerstone of its exceptional stability.

-

Neopentyl Polyol Backbone: Unlike linear polyols, the trimethylolpropane core lacks β-hydrogens. The absence of these reactive sites significantly hinders the common β-elimination pathway for thermal degradation, a primary instability mechanism in many other ester types.[3][4]

-

Saturated Isostearate Chains: The isostearic acid moieties are fully saturated, meaning they lack the carbon-carbon double bonds that are highly susceptible to oxidative attack. This contrasts sharply with unsaturated esters, which are prone to rapid degradation via autoxidation.[1]

-

Branched-Chain Structure: The branched nature of the isostearate chains provides steric hindrance, which can limit the accessibility of reactive sites to oxygen molecules, further enhancing oxidative stability under extreme pressure conditions.[1]

These structural features culminate in a molecule with low volatility, excellent low-temperature performance, and superior resistance to both heat and oxidation, making it a prime candidate for applications where chemical integrity is paramount.[1]

Thermal Stability Profile

The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures in an inert atmosphere. For TMPTIS, this stability is substantial, with decomposition primarily occurring at temperatures exceeding 300°C.[3]

Mechanism of Thermal Degradation

In the absence of oxygen, the primary degradation pathway for saturated neopolyol esters like TMPTIS is through free-radical mechanisms initiated by homolytic cleavage of C-C or C-O bonds at very high temperatures.[3] This process is distinct from the lower-temperature degradation pathways available to less stable esters.

The key steps are:

-

Initiation: At sufficiently high temperatures (typically >350°C), the weakest bonds in the molecule can break, forming free radicals.

-

Propagation: These initial radicals can then abstract hydrogen atoms from other molecules, leading to a chain reaction of bond cleavage and fragmentation.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The decomposition of TMPTIS at extreme temperatures can lead to the formation of a variety of smaller, more volatile molecules, including shorter-chain carboxylic acids, aldehydes, ketones, and hydrocarbons.[3]

Quantitative Assessment: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful tool for assessing oxidative stability by measuring the Oxidation Induction Time (OIT). The OIT is the time until the onset of exothermic oxidation of a material at a specified isothermal temperature in an oxygen atmosphere. A longer OIT indicates greater stability. [5] Pressurized DSC (PDSC) is often used for lubricants as it accelerates the oxidation process, allowing for tests to be run at temperatures closer to in-service conditions. [6] While specific OIT data for TMPTIS is not widely published, data from similar trimethylolpropane esters provides a strong indication of its performance. For example, a TMP ester derived from unsaturated palm fatty acid distillate showed an oxidative stability temperature of 215°C in PDSC tests. [7]Given that TMPTIS is fully saturated, its OIT is expected to be significantly longer than that of esters derived from unsaturated fatty acids. [8]

| Ester Type | Key Structural Feature | Expected Relative Oxidative Stability |

|---|---|---|

| Trimethylolpropane Trioleate | Unsaturated (C=C bonds) | Low |

| This compound | Saturated, Branched | High |

| Mineral Oil | Complex hydrocarbon mixture | Moderate |

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducibility, standardized test methods must be employed. The following protocols are based on established ASTM and ISO standards.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal decomposition profile of TMPTIS.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of the TMPTIS sample into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T₅) and 10% (T₁₀) mass loss occurs.

Protocol: Oxidative Stability by DSC (Isothermal OIT)

This protocol is adapted from ASTM D3895 and ISO 11357-6 for the determination of Oxidation Induction Time. [5]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Place a small, uniform sample of TMPTIS (e.g., a 3-5 mg disc) into an open aluminum DSC pan.

-

Initial Purge: Place the sample in the DSC cell and purge with high-purity nitrogen at 50 mL/min for at least 5 minutes to create an inert atmosphere.

-

Heating to Isothermal Temperature: Heat the sample under the nitrogen purge to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).

-

Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the heat flow signal is stable, switch the purge gas from nitrogen to high-purity oxygen at the same flow rate (50 mL/min). Start recording time at the moment of the gas switch.

-

Data Acquisition: Continue to hold the sample at the isothermal temperature under oxygen until a sharp exothermic peak is observed, indicating the onset of oxidation.

-

Data Analysis: Determine the OIT as the time from the switch to oxygen to the extrapolated onset of the exothermic peak.

Conclusion: A Profile of Superior Stability

The unique molecular structure of this compound, characterized by its neopentyl polyol core and saturated, branched fatty acid chains, confers a remarkable degree of thermal and oxidative stability. It is inherently resistant to common degradation pathways that affect other ester-based fluids. Its thermal decomposition occurs at temperatures generally exceeding 300°C, while its saturated nature provides a high resistance to autoxidation. Standardized analytical techniques such as TGA and DSC are essential for quantifying this stability and ensuring its performance in high-stakes applications within the pharmaceutical and specialty lubricant industries. This guide provides the foundational knowledge and experimental framework for a comprehensive understanding and evaluation of TMPTIS.

References

-

D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production. (2022). Comptes Rendus de l'Académie des Sciences. [Link]

-

Synthetic esters: Beyond base oils. (n.d.). STLE. [Link]

-

Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. (2015). MDPI. [Link]

-

Ester Oils Prepared from Fully Renewable Resources and Their Lubricant Base Oil Properties. (2021). ACS Omega. [Link]

-

Autoxidation. (n.d.). Wikipedia. [Link]

-

Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. (2022). Frontiers in Mechanical Engineering. [Link]

-

Studies on the Volatility of Synthetic and Mineral Oil Base Fluids Using Thermogravimetric Analysis (TGA). (n.d.). Semantic Scholar. [Link]

-

Boundary Lubricity of Vegetable-Oil-Derived Trimethylolpropane (TMP) Ester. (2022). MDPI. [Link]

-

Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Lubrication properties of trimethylolpropane esters based on palm oil and palm kernel oils. (n.d.). ResearchGate. [Link]

-

Synthesis and oxidative stability of trimethylolpropane fatty acid triester as a biolubricant base oil from waste cooking oil. (n.d.). ResearchGate. [Link]

-

Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). VŠCHT. [Link]

-

TGA curves for base oils. (n.d.). ResearchGate. [Link]

-

Trimethylol propane, 98%, COA, Certificate of Analysis. (n.d.). Otto Chemie Pvt. Ltd. [Link]

-

Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. (n.d.). SMART. [Link]

-

This compound, 68541-50-4. (n.d.). The Good Scents Company. [Link]

-

Crodamol™ TTIS. (n.d.). Croda Beauty. [Link]

-

This compound | C60H116O6. (n.d.). PubChem. [Link]

-

PELEMOL® TMPIS by Phoenix Chemical, Inc. (n.d.). UL Prospector. [Link]

-

Cottonseed Trimethylolpropane (TMP) Ester as Lubricant and Performance Characteristics for Diesel Engine. (2020). International Journal of Recent Technology and Engineering. [Link]

-

Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications: Exploring the Relationship between Structure and Properties. (2023). National Institutes of Health. [Link]

-

a proposed reference material for oxidative induction time by DSC, TA-233. (n.d.). TA Instruments. [Link]

-

This compound (CAS 68541-50-4): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

-

SAFETY DATA SHEET CRODAMOL™ DES-LQ-(JP). (2010). Croda. [Link]

-

Crodamol™ PTIS. (n.d.). Croda Beauty. [Link]

-

(PDF) Oxidative stability of fatty acid alkyl esters: A review. (n.d.). ResearchGate. [Link]

-

Scheme 1. Synthesis of Acylated Neopentyl Glycol Esters of Oleic Acid... (n.d.). ResearchGate. [Link]

-

CRODAMOL TTIS. (n.d.). Ataman Kimya. [Link]

-

DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418. (2023). Matest. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

What is this compound. (n.d.). EWG Skin Deep®. [Link]

-

estimation of bias in the oxidation induction time measurement by Pressure DSC, TA-228. (n.d.). TA Instruments. [Link]

-

Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. (2023). PMC - NIH. [Link]

Sources

- 1. Buy this compound | 68541-50-4 [smolecule.com]

- 2. This compound | C60H116O6 | CID 110529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Supplier|CAS 68541-50-4 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]

- 6. klueber.com [klueber.com]

- 7. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

- 8. This compound | KAK TTI|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

A Technical Guide to the Rheological Properties of Trimethylolpropane Triisostearate Formulations

Abstract

Trimethylolpropane triisostearate (TMPTIS) is a versatile tri-ester prized in cosmetic and pharmaceutical formulations for its unique sensory profile, including excellent cushion, gloss, and a non-tacky feel.[1][2] Beyond its emollient properties, TMPTIS significantly influences the rheological behavior of semi-solid systems such as creams, lotions, and gels.[1][3][4] Understanding and controlling these rheological properties is critical for ensuring product stability, manufacturing efficiency, and consumer acceptance.[5][6][7] This guide provides an in-depth technical exploration of the rheological characterization of TMPTIS formulations, detailing the causality behind experimental choices, providing robust testing protocols, and offering insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Formulation Rheology

This compound is a synthetic liquid triester formed from trimethylolpropane and isostearic acid.[1][2][3] Its branched, high molecular weight structure (C60H116O6) results in a viscous, oily texture with low volatility.[2][3] In formulations, it acts as an emollient and skin-conditioning agent, but its primary contribution to rheology is as a sensory and texture modifier.[1][2][8][9] It can be gelled with agents like 12-hydroxy stearic acid and exhibits broad solubility in silicones and other esters, making it a flexible component for achieving desired flow behaviors.[1]

The rheological profile of a topical semi-solid is a critical quality attribute that impacts everything from shelf-life stability and manufacturing processes (e.g., pumping, filling) to the end-user experience, including pickup, spreadability, and skin feel.[6][10][11][12][13] Formulations are typically non-Newtonian, meaning their viscosity changes with applied force, a crucial characteristic for products that must be stable in a container but flow easily upon application.[11][14]

Fundamentals of Rheology for Semi-Solid Formulations

Rheology is the study of the flow and deformation of matter.[7][11] For complex fluids like cosmetic emulsions, several key concepts are essential for characterization:

-

Viscosity (η): A measure of a fluid's resistance to flow. In non-Newtonian systems, this is not a constant value but depends on the applied shear rate.

-

Shear Rate (γ̇): The rate at which a fluid is sheared or "worked." High shear rates occur during rubbing or spreading, while low shear rates correspond to storage or settling.

-

Shear Stress (τ): The force per unit area required to move one layer of fluid past another.

-

Yield Stress (τ₀): The minimum shear stress required to initiate flow in a material that behaves like a solid at rest.[15][16] This property is crucial for suspending particles and preventing products from flowing out of a jar.[15]

-

Thixotropy: A time-dependent shear-thinning property.[6] A thixotropic material's viscosity decreases under constant shear and recovers when the shear is removed, a desirable trait for products like nail polish or creams that should apply easily and then "set up."[6]

-

Viscoelasticity: The property of materials that exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. This is quantified using oscillatory tests that measure the Storage Modulus (G') , representing the elastic component, and the Loss Modulus (G'') , representing the viscous component.[14][17]

Key Factors Influencing the Rheology of TMPTIS Formulations

The rheology of a TMPTIS-containing formulation is a result of complex interactions between its components. Modifying the system with polymers, waxes, or other texturizing agents is the primary method for building a desired rheological profile.

-

Gelling Agents and Polymers: The addition of polymers (e.g., carbomers, acrylates crosspolymers) creates a network structure within the formulation, significantly increasing viscosity and yield stress.[18] The interaction between the polymer network and the TMPTIS ester phase dictates the final texture.

-

Waxes and Structuring Agents: Ingredients like C10-18 Triglycerides or various waxes can be used to build viscosity and stiffness, particularly in anhydrous or emulsion systems.[1]

-

Emulsion Structure: For creams and lotions (oil-in-water or water-in-oil emulsions), the droplet size, phase ratio, and emulsifier type heavily influence rheology. TMPTIS, as part of the oil phase, will affect the packing of droplets and the overall resistance to flow.

-

Temperature: The viscosity of semi-solid formulations is temperature-dependent. Characterizing behavior at different temperatures is crucial for predicting stability during shipping and storage and performance upon application to the skin.[19]

Logical Relationship: Formulation to Rheology

The following diagram illustrates the causal relationship between formulation choices and the resulting rheological and sensory properties.

Caption: Interplay of formulation components, microstructure, and performance.

Experimental Design and Protocols

Reliable and reproducible rheological data is contingent upon meticulous experimental design and execution.[11] The following protocols describe standard methods for characterizing TMPTIS formulations using a rotational rheometer.

Sample Preparation and Handling

Proper sample handling is paramount to avoid altering the material's structure before measurement.

-

Equilibration: Allow the sample to equilibrate to the testing temperature (e.g., 25°C) for at least 30 minutes. Temperature fluctuations can significantly alter viscosity.

-

Loading: Gently apply the sample to the lower plate of the rheometer using a spatula. Avoid introducing air bubbles. For very thick samples, loading from a tube or syringe can minimize shear history.

-

Geometry and Gap Setting:

-

For low to medium viscosity lotions, a cone-and-plate geometry (e.g., 35 mm, 2°) is often suitable.[12]

-

For high viscosity creams or pastes prone to slip, a sandblasted parallel-plate geometry or a vane spindle is recommended to ensure proper grip.[12][20]

-

Lower the geometry to the desired gap (e.g., 0.5-1.0 mm for parallel plates) slowly.

-

-

Trimming: Carefully trim excess sample from the edge of the geometry using a flat-edged tool. An even, solvent-trap-covered edge prevents drying and skinning during the test.

-

Rest Time: Allow the sample to rest for a defined period (e.g., 5 minutes) after loading and trimming. This allows stresses induced during loading to relax, ensuring the measurement starts from a consistent, quiescent state.[21]

Protocol 1: Viscosity Flow Curve (Rotational Test)

This test measures viscosity as a function of increasing and decreasing shear rate, revealing shear-thinning behavior and thixotropy.

-

Objective: To determine how the formulation's viscosity changes under shear, simulating processes from gentle pouring to vigorous rubbing.

-

Methodology:

-

Setup: Prepare the sample as described in section 4.1. Use a cone-plate or parallel-plate geometry.

-

Shear Rate Ramp Up: Apply a controlled shear rate ramp from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 500 s⁻¹).[22] Collect data points logarithmically.

-

Shear Rate Ramp Down: Immediately after reaching the peak shear rate, ramp the shear rate back down to the starting value (500 s⁻¹ to 0.1 s⁻¹).

-

-

Data Interpretation:

-

Shear-Thinning: A decrease in viscosity as shear rate increases is characteristic of most cosmetic formulations.[14][19]

-

Thixotropic Loop: If the "down" curve shows lower viscosity than the "up" curve, the area between the curves represents the thixotropic breakdown. A larger loop indicates a greater degree of time-dependent structure recovery.[6]

-

Model Fitting: The flow curve data can be fitted to models like Herschel-Bulkley to quantify the yield stress (τ₀), consistency index (k), and flow behavior index (n).[23]

-

Protocol 2: Oscillatory Amplitude Sweep

This test identifies the linear viscoelastic region (LVER) and the yield stress.

-

Objective: To determine the stress or strain at which the formulation's internal structure begins to break down, transitioning from solid-like to liquid-like behavior.

-

Methodology:

-

Setup: Prepare the sample as described in section 4.1.

-

Test Parameters: Set a constant frequency (e.g., 1 Hz).

-

Strain/Stress Ramp: Apply an increasing oscillatory strain (or stress) amplitude and measure the corresponding Storage Modulus (G') and Loss Modulus (G'').

-

-

Data Interpretation:

-

LVER: The initial plateau where G' and G'' are constant is the LVER.[24] Within this region, the deformation is non-destructive. All frequency sweep tests should be conducted at a strain value within this range.

-

Crossover Point (G' = G''): The point where the G' and G'' curves intersect is often defined as the oscillatory yield point.[10][11] It signifies the transition from predominantly elastic to predominantly viscous behavior.

-

Protocol 3: Oscillatory Frequency Sweep

This test probes the viscoelastic nature of the sample at rest.

-

Objective: To characterize the formulation's structure and stability under low-deformation conditions, simulating long-term storage.

-

Methodology:

-

Setup: Prepare the sample as described in section 4.1.

-

Test Parameters: Set a constant strain amplitude that is within the LVER determined from the amplitude sweep.

-

Frequency Ramp: Sweep the frequency from high (e.g., 10 Hz) to low (e.g., 0.1 Hz).

-

-

Data Interpretation:

-

Gel Strength: In a stable, structured formulation (like a cream), G' will be significantly higher than G'' across the frequency range (G' > G'').[17] The magnitude of G' in the low-frequency plateau indicates the "strength" of the internal structure.

-

Stability Indication: If G' and G'' are highly dependent on frequency and approach a crossover at low frequencies, it may indicate a weaker internal structure and potentially lower long-term stability.

-

Experimental Workflow Diagram

The following diagram outlines the logical sequence for a comprehensive rheological characterization.

Caption: Workflow for comprehensive rheological analysis.

Data Interpretation and Case Studies

Rheological data provides a quantitative fingerprint of a formulation's structure and predicted performance. The true value lies in correlating these quantitative metrics with qualitative sensory attributes.[22]

Table 1: Correlation of Rheological Parameters with Performance Attributes

| Rheological Parameter | Measurement Method | Implication for Performance & Sensory Feel |

| Yield Stress (τ₀) | Amplitude Sweep (G'/G'' Crossover), Stress Growth[23][25] | High Value: Good suspension of particles, prevents dripping, firm "pickup" from jar. May feel thick initially. |

| Viscosity at High Shear | Flow Curve | Low Value: Easy to spread and rub in, feels light and non-greasy during application. |

| Thixotropy | Flow Curve (Hysteresis Loop) | High Value: Product breaks down easily on application but recovers structure, preventing dripping. Good for pump dispensers. |

| Storage Modulus (G') | Frequency Sweep | High Value (G' >> G''): Indicates a strong, stable elastic network. Correlates with a rich, creamy texture and good long-term stability.[19] |

| Tan(δ) (G''/G') | Frequency/Amplitude Sweep | Low Value (<1): Predominantly elastic, solid-like behavior at rest.[15] A higher value indicates more liquid-like character. |

Case Study: Modifying a TMPTIS-based Lotion with a Polymer

Consider two formulations:

-

Formulation A: A simple oil-in-water emulsion where the oil phase is primarily TMPTIS.

-

Formulation B: Formulation A with the addition of 0.5% Acrylates/C10-30 Alkyl Acrylate Crosspolymer.

The expected rheological changes are summarized below.

Table 2: Predicted Rheological Data for Case Study Formulations

| Parameter | Formulation A (No Polymer) | Formulation B (With Polymer) | Rationale |

| Yield Stress (Pa) | ~0.5 Pa | ~25 Pa | The polymer creates a strong particle network, requiring significantly more force to initiate flow. |

| Viscosity @ 100 s⁻¹ (Pa·s) | 0.8 Pa·s | 1.5 Pa·s | The polymer network adds resistance to flow even at higher shear rates. |

| G' at 1 Hz (Pa) | 10 Pa | 500 Pa | The polymer network dramatically increases the elastic character and structural rigidity of the formulation. |

| Tan(δ) at 1 Hz | 0.9 | 0.2 | Formulation A is nearly balanced viscous/elastic, while Formulation B is strongly elastic-dominant (solid-like at rest). |

These data predict that Formulation B will be a stable, thick cream that feels substantial upon pickup, whereas Formulation A will be a thin, runny lotion with poor stability. The inclusion of the polymer, structured around the TMPTIS-containing oil droplets, transforms the product's character.

Conclusion

The rheological properties of this compound formulations are a direct consequence of their composition and microstructure. A systematic approach to rheological characterization, employing rotational and oscillatory techniques, is indispensable for modern product development.[10][11] By quantifying parameters such as yield stress, viscosity curves, and viscoelastic moduli, formulators can move beyond subjective trial-and-error to a data-driven design process. This allows for the precise tuning of formulations to meet critical performance targets for stability, manufacturability, and the sophisticated sensory experience consumers expect.

References

-

Martin, J. (2015). Yield Stress Measurements for Personal Care Part II: Methods. Cosmetics & Toiletries. [Link]

-

Jachowicz, J., & McMullen, R. (2014). Texture analysis of cosmetic/pharmaceutical raw materials and formulations. International Journal of Cosmetic Science. [Link]

-

Stable Micro Systems. (n.d.). Measure the mechanical properties of pharmaceutical and medical products. Texture Technologies. [Link]

-

Lopes, B., et al. (2022). On-line rheological characterization of semi-solid formulations. ResearchGate. [Link]

-

Rheology Solutions. (n.d.). How To Measure Yield Stress For Pharmaceutical and Cosmetic Industries. [Link]

-

Mohammed, Y., et al. (2025). Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. AAPS PharmSciTech. [Link]

-

Martin, J. (2015). Yield Stress Measurements for Personal Care, Part I: Definitions and Basics. Cosmetics & Toiletries. [Link]

-

Lopes, B., et al. (2021). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. Pharmaceutics. [Link]

-

Cevher, E., et al. (2008). Texture profile analysis graphs of the gel formulations. ResearchGate. [Link]

-

Simões, A., et al. (2023). Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. MDPI. [Link]

-

Phoenix Chemical, Inc. (2024). This compound. Cosmetic Ingredients Guide. [Link]

-

Lukic, M., et al. (n.d.). Linking Sensory and Rheology Characteristics. Cosmetics & Toiletries. [Link]

-

SF Safety, Consulting & Innovation. (2020). Rheology and Rheometry applied to Cosmetics. [Link]

-

Request PDF. (2025). Texture Analysis of Cosmetic/Pharmaceutical Raw Materials and Formulations. ResearchGate. [Link]

-

Altmeyers Encyclopedia. (2020). This compound (inci). [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Determination of Yield Stress of Complex Fluids by Stress Growth Test on a Rotational Rheometer – Body Lotion. [Link]

-

AZoM. (2019). Quantifying the Stability of Cosmetic Emulsions. [Link]

-

INCIDecoder. (n.d.). This compound. [Link]

-

Herbig, M.E., et al. (2023). Characterization of Semi-Solid Formulations. Encyclopedia.pub. [Link]

-

S. K., et al. (2025). Rheological, thermal and tribological performance of trimethylolpropane esters derived from high oleic non-edible oils. Springer Professional. [Link]

-

ASTM International. (2003). ASTM E1490-03 - Standard Practice for Descriptive Skinfeel Analysis of Creams and Lotions. [Link]

-

ANSI Blog. (2023). ASTM E1490-19: Skin Creams And Lotions. [Link]

-

Manufacturing Stage. (2025). 5 CRUCIAL ISO standards for Cosmetic Product Development explained. [Link]

-

IEH Rheology Lab. (n.d.). Cream, Lotion, and Serum. [Link]

-

Lee, C.T., et al. (2025). Trimethylolpropane trioleate as eco-friendly lubricant additive. ResearchGate. [Link]

-

TNV Akademi. (2024). Introduction to ISO 22716 - A Vital Standard Specifically Designed for the Cosmetics Industry. [Link]

-

ANSI Blog. (n.d.). ISO 16128-1:2016—Cosmetic Ingredients And Products. [Link]

-

Request PDF. (2025). Tribological and rheological properties of trimethylolpropanetrioleate based environmentally adapted grease. ResearchGate. [Link]

-

Kim, H. J., et al. (2018). Rheological investigation of body cream and body lotion in actual application conditions. Korea-Australia Rheology Journal. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. This compound | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound Supplier|CAS 68541-50-4 [benchchem.com]

- 3. Buy this compound | 68541-50-4 [smolecule.com]

- 4. altmeyers.org [altmeyers.org]

- 5. stablemicrosystems.com [stablemicrosystems.com]

- 6. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Rheology and Rheometry applied to Cosmetics - SF Safety, Consulting & Innovation [sfsafetyconsulting.com.br]

- 8. This compound (with Product List) [incidecoder.com]

- 9. This compound | C60H116O6 | CID 110529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Cream, Lotion, and Serum – Rheology Labs [rheologylabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 16. Flow curve and yield point determination with rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Texture analysis of cosmetic/pharmaceutical raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Rheological investigation of body cream and body lotion in actual application conditions | Semantic Scholar [semanticscholar.org]

- 20. rheologysolutions.com [rheologysolutions.com]

- 21. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]

- 22. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 23. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 24. lmsinstruments.co.th [lmsinstruments.co.th]

- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-Depth Technical Guide to Trimethylolpropane Triisostearate for Researchers and Drug Development Professionals

Introduction

Trimethylolpropane triisostearate (TMPTIS) is a synthetic triester with significant potential in advanced pharmaceutical formulations and research applications. Its unique molecular structure, derived from the esterification of trimethylolpropane with three molecules of isostearic acid, imparts a desirable combination of chemical stability, biocompatibility, and advantageous physical properties. This guide provides a comprehensive overview of TMPTIS, including its fundamental chemical identifiers, detailed synthesis protocols, in-depth analytical characterization, and emerging applications in drug delivery, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Physicochemical Properties

A foundational understanding of a compound begins with its basic chemical and physical characteristics. TMPTIS is identified by the Chemical Abstracts Service (CAS) with the number 68541-50-4 .[1][2][3][4] Its molecular formula is C60H116O6 , and it has a molecular weight of approximately 933.6 g/mol .[1][2] The IUPAC name for this compound is 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate.[2]

TMPTIS is a viscous, oily liquid at room temperature, characterized by low volatility and excellent thermal stability.[1] Its ester linkages and branched isostearate chains contribute to its high viscosity index and favorable low-temperature properties.[1] The biocompatibility and low toxicity of TMPTIS make it a suitable candidate for applications that involve direct contact with biological systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 68541-50-4 | [1][2][3][4] |

| Molecular Formula | C60H116O6 | [1][2] |

| Molecular Weight | 933.6 g/mol | [1][2] |

| IUPAC Name | 2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate | [2] |

| Physical State | Liquid | [2] |

| Appearance | Viscous, oily texture | [1] |

| Boiling Point | > 250 °C | |